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molecular formula C25H20ClF3N4O3 B8332392 N-(3-Chloro-2-methylphenyl)2-(methoxymethyl)6-(2-trifluoromethylbenzoylamino)-1H-benzoimidazole-4-carboxamide

N-(3-Chloro-2-methylphenyl)2-(methoxymethyl)6-(2-trifluoromethylbenzoylamino)-1H-benzoimidazole-4-carboxamide

Cat. No. B8332392
M. Wt: 516.9 g/mol
InChI Key: ZPONWJXTHMDOSV-UHFFFAOYSA-N
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Patent
US09216968B2

Procedure details

N-(3-chloro-2-methylphenyl)-2-(methoxymethyl)-6-({[2-(trifluoromethyl)phenyl]carbonyl}amino)-1H-benzimidazole-4-carboxamide (165 mg) obtained in Step 7 was suspended in EtOH (3 mL). To the suspension was added 1M hydrochloric acid (0.32 mL), it was stirred to obtain a homogeneous solution, and the solvent was removed under reduced pressure. The residue was triturated in ethyl acetate, collected by filtration, and dried to obtain the titled compound (167 mg) as colorless powder.
Quantity
0.32 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:36])=[C:4]([NH:8][C:9]([C:11]2[C:19]3[N:18]=[C:17]([CH2:20][O:21][CH3:22])[NH:16][C:15]=3[CH:14]=[C:13]([NH:23][C:24]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]([F:35])([F:34])[F:33])=[O:25])[CH:12]=2)=[O:10])[CH:5]=[CH:6][CH:7]=1.Cl>CCO>[ClH:1].[Cl:1][C:2]1[C:3]([CH3:36])=[C:4]([NH:8][C:9]([C:11]2[C:19]3[N:18]=[C:17]([CH2:20][O:21][CH3:22])[NH:16][C:15]=3[CH:14]=[C:13]([NH:23][C:24]([C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=3[C:32]([F:33])([F:34])[F:35])=[O:25])[CH:12]=2)=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
165 mg
Type
reactant
Smiles
ClC=1C(=C(C=CC1)NC(=O)C1=CC(=CC=2NC(=NC21)COC)NC(=O)C2=C(C=CC=C2)C(F)(F)F)C
Step Two
Name
Quantity
0.32 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated in ethyl acetate
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C(=C(C=CC1)NC(=O)C1=CC(=CC=2NC(=NC21)COC)NC(=O)C2=C(C=CC=C2)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: CALCULATEDPERCENTYIELD 189.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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